molecular formula C19H20N4O3 B1226161 N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

Cat. No. B1226161
M. Wt: 352.4 g/mol
InChI Key: XCFRVASMUIEGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is a member of naphthalenes.

Scientific Research Applications

  • Platelet Aggregation Inhibition : A study by Nuhrich et al. (1994) synthesized and tested a series of 3-(1-imidazolyl)-1,2-benzisoxazoles for their inhibitory effect on arachidonic acid-induced human platelet aggregation. They found that a compound in this series was significantly more potent than acetylsalicylic acid in inhibiting platelet aggregation (Nuhrich, Varache-Lembège, Renard, & Devaux, 1994).

  • Anticancer Activity : Bekircan et al. (2005) reported that certain N-acyl imidates, including those with imidazole moieties, synthesized fused heterocyclic 1,3,5-triazines with significant anticancer activity against various cancer cell lines. One compound showed moderate anti-proliferation potential and high growth inhibitory activity against a renal cancer cell line (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

  • Synthesis of Polynuclear Heterocycles : Alkhader et al. (1979) conducted a study on the synthesis of various polynuclear heterocycles, including imidazo[4,5-g]quinazolinones and imidazo[4,5-g]quinazolinediones. These compounds have potential applications in various fields, including pharmaceuticals (Alkhader, Perera, Sinha, & Smalley, 1979).

  • Antioxidant Activity : Cindrić et al. (2019) synthesized a range of benzimidazole/benzothiazole-2-carboxamides with various substitutions, evaluated for their antioxidant capacity. They found that these compounds exhibited very high antioxidant activity, even higher than widely used reference antioxidants (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).

properties

Product Name

N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-25-14-4-6-15-13(11-14)3-5-16-17(22-26-18(15)16)19(24)21-7-2-9-23-10-8-20-12-23/h4,6,8,10-12H,2-3,5,7,9H2,1H3,(H,21,24)

InChI Key

XCFRVASMUIEGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

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